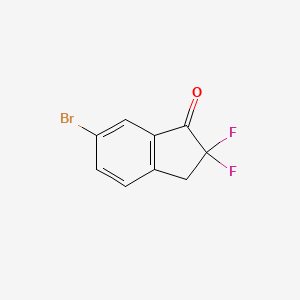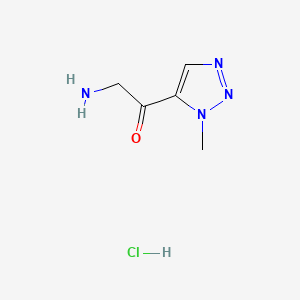
(2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride is an organic compound that belongs to the class of phenylpropenes These compounds are characterized by the presence of a phenyl group attached to a propenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with an appropriate amine under specific conditions. The reaction may proceed through a condensation reaction followed by reduction and hydrochloride salt formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving steps such as crystallization and purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology
Research may focus on its biological activity, including potential antimicrobial or anticancer properties.
Medicine
The compound could be investigated for its therapeutic potential, such as its use in drug development.
Industry
In industrial applications, the compound might be used as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine
- (2E)-3-(2,4-dimethoxyphenyl)prop-2-en-1-amine
- (2E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-amine
Uniqueness
The unique structural features of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride, such as the specific positioning of methoxy groups and the hydrochloride salt form, may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C11H16ClNO2 |
|---|---|
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
(E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2;/h3-7H,8,12H2,1-2H3;1H/b6-4+; |
InChI-Schlüssel |
BVYZJKBHJYIFNY-CVDVRWGVSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OC)/C=C/CN.Cl |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C=CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


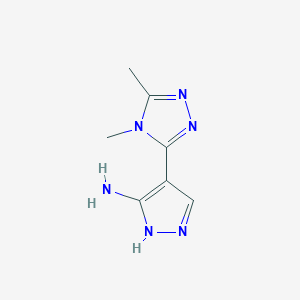
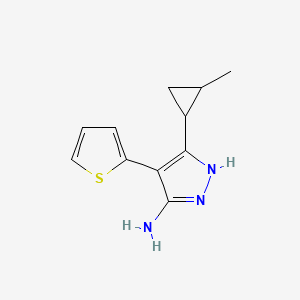
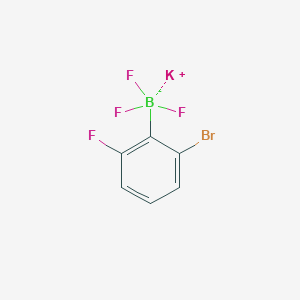
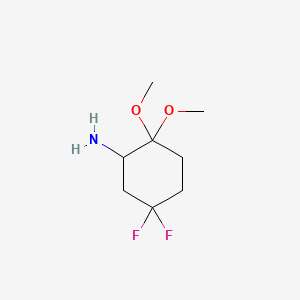



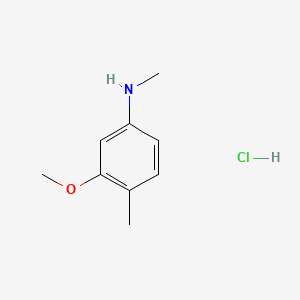


![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)
